molecular formula C23H19ClN4O5S B12120755 6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12120755
M. Wt: 498.9 g/mol
InChI Key: RWFXOCQTKVIASE-UHFFFAOYSA-N
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Description

This compound (CAS: 890603-39-1) is a chromene-carboxamide derivative featuring a 2,6-dimethylpyrimidin-4-yl sulfamoyl phenyl moiety. Its molecular formula is C₂₄H₂₀ClN₅O₅S, with a molecular weight of 498.9 g/mol . Key computed properties include an XLogP3 (lipophilicity) of 3.5, 2 hydrogen bond donors, 8 hydrogen bond acceptors, and 5 rotatable bonds .

Properties

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.9 g/mol

IUPAC Name

6-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H19ClN4O5S/c1-12-8-20-17(10-18(12)24)19(29)11-21(33-20)23(30)27-15-4-6-16(7-5-15)34(31,32)28-22-9-13(2)25-14(3)26-22/h4-11H,1-3H3,(H,27,30)(H,25,26,28)

InChI Key

RWFXOCQTKVIASE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a nucleophilic substitution reaction, where a sulfonamide precursor reacts with the chromene core.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a coupling reaction, often facilitated by a catalyst such as a palladium complex.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The pyrimidine moiety may also play a role in binding to nucleic acids or proteins, affecting their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Structural and Computed Properties

Property Target Compound Analog 1 (CAS: 898614-63-6) Analog 2 (CAS: 873082-05-4)
Molecular Formula C₂₄H₂₀ClN₅O₅S C₂₁H₁₅ClN₄O₅S C₂₂H₁₇ClN₄O₅S
Molecular Weight (g/mol) 498.9 470.9 485.9
Pyrimidine Substituents 2,6-Dimethyl None (pyrimidin-2-yl) 4-Methyl
XLogP3 3.5 Not reported Not reported
Rotatable Bonds 5 Not reported Not reported
H-Bond Donors 2 Likely 2* Likely 2*
H-Bond Acceptors 8 Likely 7–8* Likely 7–8*

*Inferred from structural similarity.

Key Structural Differences

Pyrimidine Substituents: The target compound has 2,6-dimethylpyrimidin-4-yl, enhancing steric bulk and electron-donating effects compared to Analog 1 (unsubstituted pyrimidin-2-yl) and Analog 2 (4-methylpyrimidin-2-yl). Methyl groups may improve metabolic stability by shielding reactive sites .

Molecular Weight and Lipophilicity :

  • The target’s higher molecular weight (498.9 vs. 470.9–485.9 g/mol) and XLogP3 (3.5) suggest increased lipophilicity, favoring passive diffusion but possibly reducing aqueous solubility.

Hydrogen Bonding and Flexibility: All compounds share a sulfamoyl phenyl and carboxamide group, contributing to 2 H-bond donors and 7–8 acceptors. The target’s additional pyrimidine methyl groups may reduce polarity, impacting protein-ligand interactions. Rotatable bonds (5 in the target) indicate moderate flexibility, which may influence bioavailability and target engagement.

Implications of Structural Variations

  • Binding Affinity : The 2,6-dimethylpyrimidine in the target could enhance hydrophobic interactions in enzyme binding pockets compared to unsubstituted or 4-methyl analogs.
  • Solubility and Permeability : Higher lipophilicity (XLogP3 = 3.5) may improve blood-brain barrier penetration but require formulation optimization for solubility.
  • Metabolic Stability : Methyl groups in the target may slow oxidative metabolism, extending half-life compared to Analog 1 .

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